

# Advanced Application Note: Copper-Catalyzed Cross-Coupling using DPEO

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## Compound of Interest

Compound Name:	<i>N,N'</i> -bis(2-phenylethyl)ethanediamide
CAS No.:	14040-79-0
Cat. No.:	B2708609

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## Executive Summary

The ligand DPEO (**N,N'-bis(2-phenylethyl)ethanediamide**) represents a significant breakthrough in copper-catalyzed Ullmann-type coupling reactions.<sup>[1]</sup> Unlike first-generation ligands (e.g., amino acids, diamines) that often require high temperatures (>110 °C) and struggle with aryl chlorides, DPEO belongs to the Oxalamide class of ligands developed largely by the Ma and Buchwald groups.

This guide details the use of DPEO for facilitating efficient C-O (Etherification) and C-N (Amidation) bond formations.<sup>[1]</sup> Its primary industrial advantage is the ability to couple unactivated aryl chlorides and aryl bromides with primary alcohols and amines under relatively mild conditions (80–100 °C), often outperforming palladium catalysts in cost-efficiency and functional group tolerance.

## Chemical Identity & Ligand Architecture<sup>[1]</sup>

Before initiating protocols, it is critical to verify the ligand identity, as acronyms in catalysis can be ambiguous. In the context of high-performance Cu-coupling, DPEO refers to the oxalamide

structure below.

- Chemical Name: **N,N'-bis(2-phenylethyl)ethanediamide**[1][2]
- CAS Number:[1]
- Molecular Formula:  $C_{18}H_{20}N_2O_2$ [1]
- Role: Bidentate N,N-ligand (neutral)

## Ligand Structure Visualization

Caption: DPEO features an oxalamide backbone that stabilizes Cu species via bidentate N,N-coordination.[1]

## Mechanistic Insight: The "Oxalamide Effect"

The superior performance of DPEO stems from its electronic modulation of the copper center. While traditional mechanisms propose a Cu(I)/Cu(III) cycle, recent kinetic studies on oxalamides suggest a unique resting state and activation pathway.[1]

- Stabilization: DPEO forms a rigid 5-membered chelate with Cu(I), preventing catalyst aggregation (a common failure mode in Cu-catalysis).[1]
- Oxidative Addition (OA): The ligand lowers the activation energy for the oxidative addition of aryl halides, particularly challenging aryl chlorides, which are typically inert in standard Ullmann conditions.
- Resting State: Evidence suggests the catalyst often rests as a Cu(II)-bis(oxalamide) species, which is reduced in situ to the active Cu(I) species.[1]

## Catalytic Cycle Diagram

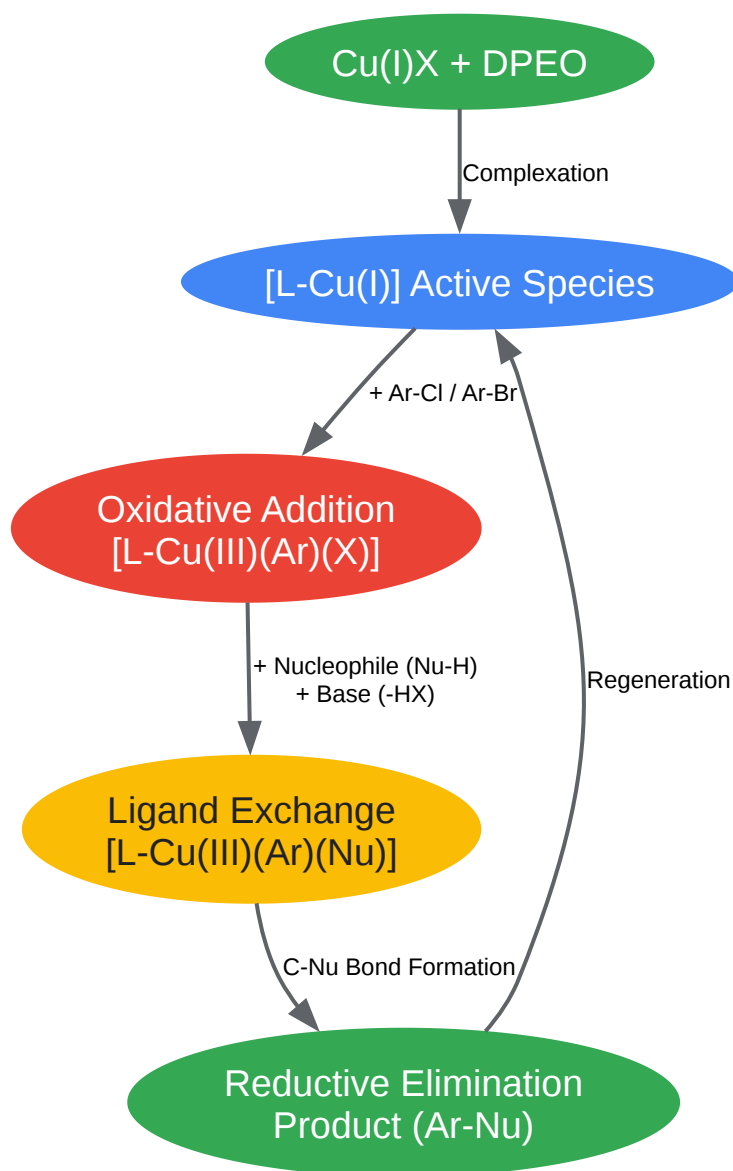


Figure 2: Proposed Catalytic Cycle for Cu/DPEO Coupling

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Caption: The cycle involves OA of the aryl halide followed by nucleophilic displacement and RE.

## Protocol A: C-O Coupling (Synthesis of Alkyl Aryl Ethers)

This is the flagship application of DPEO. It enables the coupling of primary alcohols with aryl chlorides/bromides.[3]

## Materials

- Catalyst: CuI (Copper(I) Iodide) - Must be white/off-white.[1] Green/grey indicates oxidation.  
[1]
- Ligand: DPEO (14040-79-0)[1]
- Base: Cs<sub>2</sub>CO<sub>3</sub> (Cesium Carbonate) or KOH (for less sensitive substrates).[1]
- Solvent: DMSO (Dimethyl sulfoxide) or Dioxane (anhydrous).[1]
- Substrates: Aryl Halide (1.0 equiv), Primary Alcohol (1.5–2.0 equiv).[1]

## Step-by-Step Procedure

- Setup: In a glovebox or under a steady stream of Nitrogen/Argon, charge a dried reaction tube (Schlenk tube or screw-cap vial) with a magnetic stir bar.
- Solids Addition:
  - Add CuI (10 mol%).[1]
  - Add DPEO (12–15 mol%).[1] Note: Maintain a 1:1.2 to 1:1.5 Metal:Ligand ratio.[1]
  - Add Cs<sub>2</sub>CO<sub>3</sub> (1.5–2.0 equiv).[1]
  - Add Aryl Halide (1.0 equiv) if solid.[1]
- Liquids Addition:
  - Seal the tube with a septum.
  - Evacuate and backfill with inert gas (3 cycles).[1][3]
  - Inject Solvent (DMSO, 0.5 M concentration relative to halide).
  - Inject Alcohol (1.5–2.0 equiv) and Aryl Halide (if liquid).[1]
- Reaction:

- Place the vessel in a pre-heated oil block at 80–100 °C.
- Stir vigorously (>800 rpm) for 16–24 hours. Efficiency relies on mass transfer.[1]
- Workup:
  - Cool to room temperature.[1][4][5]
  - Dilute with Ethyl Acetate (EtOAc) and water.[1]
  - Filter through a Celite pad to remove copper salts.[1]
  - Wash the organic layer with brine (3x) to remove DMSO.[1]
  - Dry over Na<sub>2</sub>SO<sub>4</sub>, concentrate, and purify via flash chromatography.[3]

## Substrate Scope & Expected Yields (Data Summary)

Aryl Halide (X)	Alcohol Type	Temp (°C)	Time (h)	Yield (%)	Notes
Ar-I	Primary (Linear)	80	12	85-95	Very fast; can use lower catalyst load (5%). <a href="#">[1]</a>
Ar-Br	Primary (Linear)	90	16	80-92	Standard condition. <a href="#">[1]</a>
Ar-Cl	Primary (Linear)	100-110	24	70-85	Key Advantage. Requires Cs <sub>2</sub> CO <sub>3</sub> . <a href="#">[1]</a>
Ar-Br	Primary (Branched)	100	24	65-75	Steric hindrance reduces yield slightly. <a href="#">[1]</a>
HetAr-Cl	Primary	90	18	75-88	Excellent for pyridines/quinolines. <a href="#">[1]</a>

## Protocol B: C-N Coupling (Synthesis of Aryl Amines)

While DPEO is famous for C-O coupling, it is also effective for C-N coupling, particularly with sterically demanding amines or weak nucleophiles where other ligands fail.

### Modifications from Protocol A

- Base: Change to K<sub>3</sub>PO<sub>4</sub> or KOtBu (Potassium tert-butoxide).[\[1\]](#) KOtBu is stronger and faster but less tolerant of sensitive functional groups.
- Solvent: DMSO is preferred; Toluene can be used for KOtBu conditions.[\[1\]](#)
- Temperature: Typically 90–110 °C.[\[1\]](#)

## Procedure Highlight

- Combine CuI (10 mol%), DPEO (15 mol%), and K<sub>3</sub>PO<sub>4</sub> (2.0 equiv).
- Add Aryl Halide (1.0 equiv) and Amine (1.2 equiv).[1][3]
- Heat in DMSO at 100 °C.
- Observation: Reaction mixture often turns deep blue/green upon completion (characteristic of Cu-amine species in air during workup), but should remain yellow/brown during the inert reaction.

## Troubleshooting & "The Black Box"

Catalysis can be unpredictable.[1] Use this self-validating troubleshooting guide.

Observation	Diagnosis	Corrective Action
Catalyst turns black immediately	Copper oxidation or poor inert atmosphere.[1]	Ensure CuI is white.[1] Regrease joints. Degas solvents thoroughly.[1]
Low conversion of Ar-Cl	Insufficient activation energy or ligand degradation.[1]	Increase Temp to 110°C. Ensure DPEO is pure (white powder). Switch base to Cs <sub>2</sub> CO <sub>3</sub> .
Formation of Ar-OH (Phenol)	Hydrolysis of aryl halide by water.[1]	CRITICAL: DMSO is hygroscopic.[1] Use fresh anhydrous DMSO or store over molecular sieves.[1]
Blue solution during reaction	Oxygen leak (Cu(II) formation). [1]	The reaction must be strictly anaerobic. Check septum integrity.

## Synthesis of DPEO (In-House Production)

If commercial DPEO is unavailable, it can be synthesized easily in one step.

Reaction: 2-Phenylethylamine + Oxalyl Chloride

DPEO[1]

- Dissolve 2-phenylethylamine (2.2 equiv) and Triethylamine (2.5 equiv) in dry THF at 0 °C.
- Add Oxalyl Chloride (1.0 equiv) dropwise (Exothermic!).[1]
- Stir at Room Temp for 2 hours.
- Quench with water.[1][4] The product precipitates as a white solid.[6]
- Filter, wash with water and diethyl ether.[4][6] Dry in vacuo.[1][4][6]
  - Yield: >90%. [1][5][6]
  - Purity Check: <sup>1</sup>H NMR should show symmetric ethyl/phenyl signals and a singlet for the amide NH (if visible).[1]

## References

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